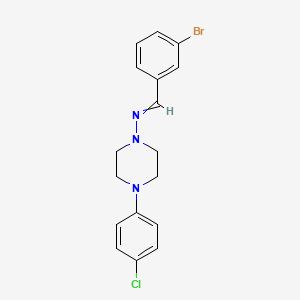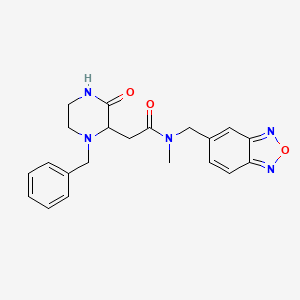![molecular formula C25H32N2O3 B6134803 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134803.png)
7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane, also known as Dimebon, is a chemical compound that has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Dimebon has been shown to have neuroprotective and cognitive-enhancing effects in preclinical studies, and has been the subject of several clinical trials.
Mécanisme D'action
The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve several different pathways. 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease, and to enhance the activity of mitochondria, which are responsible for producing energy in cells. 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has also been shown to modulate several different neurotransmitter systems, including the cholinergic, serotonergic, and dopaminergic systems.
Biochemical and Physiological Effects:
7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects in animal models. These include reducing oxidative stress, enhancing mitochondrial function, and modulating several different neurotransmitter systems. 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane in lab experiments is that it has been extensively studied in preclinical models, and has shown promising results in several different disease models. However, one limitation is that the exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Orientations Futures
There are several future directions for research on 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane. One area of focus is on understanding the mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane, and how it modulates different neurotransmitter systems. Another area of focus is on developing more specific and potent analogs of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane that can be used to treat neurodegenerative diseases. Additionally, there is interest in exploring the potential applications of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane in other areas, such as cancer treatment and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with 1-phenyl-2-bromoethane to form 7-(2,3-dimethoxybenzyl)-2-phenylethylamine. This compound is then reacted with acetyl chloride to form 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)ethylamine, which is cyclized with paraformaldehyde to form 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane.
Applications De Recherche Scientifique
7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. Preclinical studies have shown that 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has neuroprotective effects, and can improve cognitive function and memory in animal models of these diseases.
Propriétés
IUPAC Name |
1-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-29-22-11-6-10-21(24(22)30-2)17-26-14-7-12-25(18-26)13-15-27(19-25)23(28)16-20-8-4-3-5-9-20/h3-6,8-11H,7,12-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGFYAVIOQSWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6134745.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)
![2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B6134754.png)
![1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)

![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)
![ethyl 1-[(2E)-4-methyl-2-pentenoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6134785.png)

![2-methyl-N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6134791.png)